Product packaging for 5-Formylfuran-2-carbonitrile(Cat. No.:CAS No. 42061-89-2)

5-Formylfuran-2-carbonitrile

Cat. No.: B1206125
CAS No.: 42061-89-2
M. Wt: 121.09 g/mol
InChI Key: PUQKOVRPNHYQIY-UHFFFAOYSA-N
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Description

Contextualizing Furanic Heterocycles in Modern Organic Synthesis

Furanic heterocycles, five-membered aromatic rings containing an oxygen atom, are pivotal building blocks in organic chemistry. researchgate.net Their unique electronic properties and reactivity make them versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netijsrst.com The furan (B31954) ring system is a common motif in numerous natural products, further highlighting its significance. researchgate.netmdpi.com The development of efficient synthetic methodologies for producing substituted furans remains an active area of research, driven by the demand for novel compounds with tailored properties. researchgate.net The presence of multiple functional groups on the furan ring, as seen in 5-Formylfuran-2-carbonitrile, enhances its utility as a scaffold for creating diverse molecular libraries.

The synthesis and application of furanic compounds are central to the principles of green and sustainable chemistry. mdpi.com Many furan derivatives can be sourced from renewable biomass, offering a sustainable alternative to petroleum-based feedstocks. mdpi.commdpi.com For instance, the dehydration of C6 sugars from lignocellulosic biomass can yield platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF), a key precursor to various furanic compounds. mdpi.commdpi.com This bio-based approach aligns with the growing emphasis on developing environmentally benign chemical processes.

Interdisciplinary Research Significance and Emerging Trends

The study of this compound and related furanic compounds transcends the traditional boundaries of organic chemistry, fostering interdisciplinary research collaborations. researchgate.netssrc.org The integration of different scientific disciplines, such as catalysis, materials science, and medicinal chemistry, is crucial for unlocking the full potential of these molecules. bohrium.com For example, the development of novel catalysts for the selective synthesis of furan derivatives from biomass is a key focus area that combines principles of inorganic and organic chemistry. mdpi.com

Emerging trends in furan chemistry include the development of advanced materials with unique optical and electronic properties, as well as the design of novel therapeutic agents. bohrium.comchemimpex.com The inherent reactivity of the furan ring and its substituents allows for the fine-tuning of molecular properties to suit specific applications. The collaborative efforts of researchers from diverse fields are essential for translating fundamental discoveries in furan chemistry into practical applications that address pressing societal needs, from sustainable materials to new medicines. researchgate.netssrc.org

Chemical Profile of this compound

The unique arrangement of a formyl group and a nitrile group on the furan ring gives this compound its distinct chemical character and reactivity. cymitquimica.com This bifunctional nature makes it a valuable intermediate in organic synthesis. cymitquimica.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 42061-89-2
Molecular Formula C₆H₃NO₂
Molecular Weight 121.09 g/mol bldpharm.com
SMILES N#CC1=CC=C(C=O)O1 bldpharm.com
InChIKey PUQKOVRPNHYQIY-UHFFFAOYAL chemsynthesis.com

Synthesis and Industrial Production

The synthesis of this compound can be approached through various synthetic routes, often starting from more readily available furan derivatives. One common precursor is 5-formylfuran-2-carboxylic acid, which can be derived from the oxidation of 5-hydroxymethylfurfural (HMF). nih.gov The conversion of the carboxylic acid group to a nitrile can be achieved through standard organic transformations.

The industrial production of furan derivatives is increasingly focused on sustainable methods, utilizing biomass as a primary feedstock. mdpi.com The catalytic conversion of carbohydrates to HMF and its subsequent transformation to compounds like 5-formylfuran-2-carboxylic acid are key steps in this bio-based production pathway. researchgate.net The development of efficient and selective catalysts is crucial for the economic viability of these processes. mdpi.com

Chemical Reactivity and Transformation

The chemical reactivity of this compound is dictated by the presence of the aldehyde and nitrile functional groups, as well as the furan ring itself. cymitquimica.com The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation, reduction, and condensation. cymitquimica.com The nitrile group can also be transformed into other functional groups, such as carboxylic acids or amines, through hydrolysis or reduction.

The furan ring itself can participate in electrophilic substitution and cycloaddition reactions, although the electron-withdrawing nature of the formyl and nitrile groups can influence its reactivity. derpharmachemica.com The interplay of these functional groups allows for a wide range of chemical transformations, making this compound a versatile building block for the synthesis of more complex molecules. cymitquimica.com

Applications in Modern Chemical Research

Medicinal Chemistry

Furan derivatives are widely recognized for their potential in medicinal chemistry, with many exhibiting a broad spectrum of biological activities. ijsrst.comderpharmachemica.com While specific studies on the direct therapeutic applications of this compound are not extensively documented, its role as a key intermediate in the synthesis of biologically active compounds is significant. The furan scaffold is present in numerous drugs and natural products. bohrium.com The unique substitution pattern of this compound makes it a valuable precursor for creating novel heterocyclic systems with potential therapeutic value. For instance, related furan derivatives, such as 5-formylfuran-2-carboxylic acid, serve as building blocks for inhibitors of enzymes like HIV-1 integrase and epidermal growth factor receptor (EGFR).

Materials Science

The field of materials science has also found applications for furan-based compounds. The rigid, planar structure of the furan ring, combined with the potential for extended π-conjugation in its derivatives, makes these compounds interesting candidates for the development of novel organic materials. mdpi.com Bifuran structures, for example, exhibit enhanced polarizability compared to their mono-furan counterparts. While specific applications of this compound in materials science are still emerging, its precursor, 5-formylfuran-2-carboxylic acid, is utilized in the synthesis of polymers. chemimpex.com The reactivity of the formyl and nitrile groups in this compound allows for its incorporation into polymeric structures, potentially leading to materials with tailored thermal, optical, or electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3NO2 B1206125 5-Formylfuran-2-carbonitrile CAS No. 42061-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formylfuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQKOVRPNHYQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194907
Record name 5-Cyano-2-furaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42061-89-2
Record name 5-Cyano-2-furaldehyde
Source ChemIDplus
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Record name 5-Cyano-2-furaldehyde
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Record name 5-formylfuran-2-carbonitrile
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Synthetic Methodologies and Reaction Pathways

Strategic Syntheses of 5-Formylfuran-2-carbonitrile

The preparation of this compound can be achieved through several synthetic routes, primarily involving the manipulation of furanic precursors. These methods often rely on the selective oxidation of existing functional groups or the interconversion of one functional group into another.

Oxidation-Driven Transformations of Furanic Precursors

A common and effective strategy for synthesizing furan (B31954) derivatives involves the oxidation of biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF). The oxidation of HMF can lead to a variety of products, including 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA), depending on the reaction conditions and the catalyst employed. researchgate.netmdpi.comencyclopedia.pub The selective oxidation of the alcohol group in HMF to an aldehyde, followed by further transformations, is a key pathway. encyclopedia.pub For instance, chloroperoxidase has been shown to catalyze the oxidation of HMF to furan-2,5-dicarboxaldehyde (FDC) with high selectivity. tandfonline.com

The general reaction network for HMF oxidation often proceeds through intermediates like HMFCA and FFCA. frontiersin.org The conversion of these intermediates into the target nitrile can be envisioned through subsequent functional group interconversions.

Functional Group Interconversions and Selective Modifications

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uktgc.ac.in In the context of synthesizing this compound, a plausible retrosynthetic analysis would involve the conversion of a carboxylic acid or an amide to a nitrile. deanfrancispress.com

For example, the dehydration of a primary amide is a standard method for nitrile synthesis. vanderbilt.edu Therefore, a potential route to this compound could start from 5-formylfuran-2-carboxylic acid (FFCA). This carboxylic acid can be converted to the corresponding primary amide, which is then dehydrated to yield the desired nitrile. Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) are commonly used for this dehydration step. vanderbilt.edu

Another approach involves the displacement of a suitable leaving group, such as a halide or a sulfonate, with a cyanide anion. vanderbilt.edu This would require a precursor like 5-formyl-2-(halomethyl)furan, which could potentially be synthesized from HMF.

Synthesis of Structurally Related Formylfuran-2-carbonitrile Derivatives

The synthetic principles applied to this compound can be extended to prepare a variety of structurally related derivatives. These methods include classical formylation reactions, modern cross-coupling techniques, and efficient multicomponent reactions.

Formylation Reactions in Furan Chemistry (e.g., Vilsmeier-Haack Reactions)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. nrochemistry.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate. nrochemistry.comslideshare.netijpcbs.com

For the synthesis of formylfuran derivatives, an appropriately substituted furan can be subjected to Vilsmeier-Haack conditions. For example, starting with furan-2-carbonitrile, a Vilsmeier-Haack reaction could potentially introduce a formyl group at the 5-position, yielding this compound directly. The reaction's regioselectivity is influenced by both electronic and steric factors. nrochemistry.com The reaction typically proceeds by electrophilic aromatic substitution, where the electron-rich furan ring attacks the electrophilic Vilsmeier reagent. nrochemistry.comwikipedia.org Furan-2-carboxaldehydes can be prepared in near-quantitative yield through the Vilsmeier-Haack formylation of furan. researchgate.net

A protocol for the quantitative synthesis of furan-2-carbaldehyde-d (deuterated at the aldehyde position) has been described using furan, deuterated DMF (DMF-d₇), and oxalyl chloride. mdpi.com

Cross-Coupling Methodologies for Furan Substitution

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. beilstein-journals.org These reactions allow for the introduction of various substituents onto the furan ring.

The Suzuki coupling, for instance, involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. A facile and efficient synthesis of 4-substituted 2(5H)-furanones has been reported using palladium-catalyzed cross-coupling reactions between 4-tosyl-2(5H)-furanone and various boronic acids. researchgate.net Similarly, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a commercially available building block that can participate in cross-coupling reactions. cymitquimica.com

The Stille cross-coupling, which utilizes organotin compounds, has also been employed for the preparation of furanyl-substituted compounds. beilstein-journals.org An efficient palladium-catalyzed direct arylation of 2-furaldehyde with aryl halides has been developed to produce a range of 5-aryl-2-formylfuran derivatives. organic-chemistry.org These methodologies provide access to a wide array of substituted furans that can be further elaborated to formylfuran-2-carbonitrile derivatives.

Multicomponent Reactions in the Construction of Furanic Frameworks

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of highly substituted furan derivatives. nih.govnih.govacs.orgrsc.org For example, a three-component reaction of arylglyoxals, acetylacetone, and phenols can lead to functionalized furan derivatives in excellent yields. nih.gov Another example is a thiazolium-mediated multicomponent reaction of thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) to afford polysubstituted 3-aminofurans. acs.org While these examples may not directly yield formylfuran-2-carbonitriles, the resulting furan frameworks can be subjected to further functional group manipulations to arrive at the desired target structures.

Chemo-Enzymatic Approaches to Functionalized Furans

The synthesis of functionalized furans, including derivatives like this compound, is increasingly benefiting from chemo-enzymatic strategies. These methods combine the selectivity of biocatalysts with the broad applicability of chemical reactions, offering sustainable and efficient pathways.

One promising approach involves the aromatization of 2,5-dihydrofuran (B41785) precursors using enzymatic systems. sci-hub.se A notable example is the use of the laccase from Trametes versicolor along with the mediator TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to catalyze the oxidation of 2,5-dihydrofurans into the corresponding aromatic furans. sci-hub.seacs.org This method operates under mild conditions and has been successfully applied to a variety of substrates, achieving moderate to high yields (20-76%). sci-hub.seacs.org This enzymatic aromatization can be integrated into a one-pot cascade with a preceding chemical step, such as a Grubbs-catalyzed ring-closing metathesis of diallyl ethers, to directly synthesize furan derivatives from acyclic precursors. sci-hub.se

Enzymes are also employed for the specific modification of functional groups on the furan ring. mdpi.com Various enzyme classes, including oxidases, monooxygenases, and transaminases, are capable of converting furan aldehydes and alcohols into oxidized derivatives or amines. mdpi.com For instance, HMF oxidases and aryl alcohol oxidases can catalyze the oxidation of 5-hydroxymethylfurfural (HMF) to intermediates like 5-formylfuran-2-carboxylic acid (FFCA). researchgate.net While direct enzymatic synthesis of this compound is not prominently documented, these established chemo-enzymatic transformations for other functionalized furans provide a blueprint for potential future syntheses.

Reaction Type Enzyme/Catalyst System Substrate Type Product Type Key Features Reference
AromatizationLaccase / TEMPO2,5-DihydrofuransFunctionalized FuransMild reaction conditions; can be part of a cascade. sci-hub.seacs.org
OxidationHMF Oxidase / Aryl Alcohol OxidaseFuran Aldehydes/AlcoholsFuran Carboxylic AcidsSelective oxidation of side chains. researchgate.net
C-H FunctionalizationFlavin-dependent Halogenase / Pd-catalystIndole ScaffoldsNitrile-functionalized indolesRegioselective introduction of nitrile groups. rsc.org
Epoxidation/HydrolysisLipase B from Candida antarcticaPropenylbenzenesDiolsIn-situ generation of peroxycarboxylic acid. frontiersin.orgnih.gov

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Mechanisms in Formylation Processes

The introduction of a formyl group onto a furan ring, a key step in synthesizing compounds like this compound, is typically achieved through electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction. jk-sci.comnumberanalytics.com

The Vilsmeier-Haack reaction mechanism involves two main stages:

Formation of the Vilsmeier Reagent : A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃). jk-sci.comnumberanalytics.com This reaction forms a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. numberanalytics.com

Electrophilic Attack and Hydrolysis : The electron-rich furan ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. jk-sci.com Furan is highly reactive, with a relative reactivity in this reaction greater than thiophene (B33073) but less than pyrrole. jk-sci.com The attack occurs preferentially at the C2 (or α) position due to the superior stabilization of the resulting cationic intermediate (arenium ion) through resonance. This leads to the formation of an α-chloro amine intermediate. organic-chemistry.org Subsequent hydrolysis during aqueous workup converts this intermediate into the final aldehyde product. jk-sci.comorganic-chemistry.org

For a substrate like furan-2-carbonitrile, the existing electron-withdrawing nitrile group at the C2 position would deactivate the ring towards electrophilic attack and direct the incoming electrophile to a different position. The formylation would likely occur at the most activated available position, which is the C5 position. A related process has been documented for the formylation of 3-cyanofuran, where treatment with lithium diisopropylamide (LDA) and then DMF yields 2-formylfuran-3-carbonitrile. chegg.com In this case, LDA acts as a strong base to deprotonate the furan ring at the C2 position, creating a highly nucleophilic organolithium intermediate that then attacks DMF to form the aldehyde after workup.

Reaction Reagents Reactant Product Mechanism Highlights Reference
Vilsmeier-HaackDMF, POCl₃, H₂OElectron-Rich HeterocycleHeteroaromatic AldehydeFormation of electrophilic Vilsmeier reagent; attack by aromatic ring. jk-sci.comnumberanalytics.com
Lithiation-FormylationLDA, THF; then DMF3-Cyanofuran2-Formylfuran-3-carbonitrileDeprotonation to form a potent nucleophile, followed by attack on DMF. chegg.com

Characterization of Oxidation and Reduction Pathways

The functional groups of this compound—the furan ring, the aldehyde, and the nitrile—dictate its behavior in oxidation and reduction reactions.

Oxidation Pathways: The aldehyde group is susceptible to oxidation to a carboxylic acid. The electrochemical oxidation of furan-based aldehydes, particularly 5-hydroxymethylfurfural (HMF), is well-studied and provides insight into relevant pathways. The oxidation of HMF can yield intermediates such as 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and ultimately 2,5-furandicarboxylic acid (FDCA). rsc.orgmdpi.com These transformations highlight that the formyl group on a furan ring can be selectively oxidized. rsc.org The electrochemical environment can influence product selectivity by altering the potential and catalyst surface. researchgate.net For instance, a novel catalytic strategy using a hydroxyapatite-supported gold (Au/HAP) catalyst allows for the selective oxidation of an HMF derivative to a FFCA derivative in high yield (94%). researchgate.net Non-precious transition metal oxides have also been explored as catalysts for these oxidations under mild conditions. researchgate.net

Reduction Pathways: The reduction of furan derivatives can target the aldehyde group or the furan ring itself. google.com Catalytic hydrogenation is a common method. Using base metal catalysts like nickel under hydrogen pressure, the formyl group of furfural (B47365) can be reduced to a hydroxymethyl group, yielding furfuryl alcohol. google.com More extensive reduction can lead to hydrogenation of the furan ring to form tetrahydrofuran (B95107) derivatives. google.com Under certain catalytic conditions, hydrogenolysis (cleavage of C-O bonds with addition of hydrogen) can occur, leading to ring-opening and the formation of linear alkanediols. sci-hub.se For example, the reduction of furfural over a hydrotalcite-supported platinum catalyst can yield 1,2-pentanediol (B41858) through the initial reduction of the aldehyde followed by C-O bond scission in the furan ring. sci-hub.se The nitrile group is generally less reactive to catalytic hydrogenation than the aldehyde group under these conditions but can be reduced to an amine under more forcing conditions.

Kinetic and Thermodynamic Studies of Furan Ring Reactivity

The reactivity of the furan ring is governed by a balance between its aromatic stability and its susceptibility to reactions that disrupt this aromaticity.

Reactant Reaction Partner Temperature (K) Rate Coefficient (k) Key Observation Reference
FuranOH Radical298 - 595k = (3.34 ± 0.48) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (at 298 K)Negative temperature dependence, addition dominates. whiterose.ac.uk
2-MethylfuranOH Radical298 - 770k = (7.38 ± 0.37) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (at 298 K)Negative temperature dependence, faster than furan. whiterose.ac.uk
2,5-DimethylfuranOH Radical298 Kk = (1.10 ± 0.10) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹High-pressure limit at room temp, fastest of the three. whiterose.ac.uk

Thermodynamic Studies: Thermodynamically, the stability of the furan aromatic ring is a critical factor. Reactions that involve the loss of this aromaticity, such as Diels-Alder cycloadditions, are often thermodynamically unfavorable and reversible. nsf.gov The change in enthalpy upon product formation can be low due to the loss of heteroaromaticity and the introduction of ring strain in the product. nsf.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 5-Formylfuran-2-carbonitrile.

High-Resolution ¹H and ¹³C NMR Analyses

High-resolution ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of each proton and carbon atom within the molecule. In a typical ¹H NMR spectrum, the protons of the furan (B31954) ring and the formyl group exhibit characteristic chemical shifts and coupling patterns that are crucial for structural confirmation. For instance, the formyl proton signal appears at a distinct downfield position, while the furan ring protons show specific splitting patterns due to their coupling with each other.

The ¹³C NMR spectrum complements this information by providing the chemical shifts for each unique carbon atom, including the carbonitrile, formyl, and furan ring carbons. mpg.de The specific positions of these signals are indicative of their electronic environments.

Compound¹H NMR (CDCl₃, 300 MHz) δ (ppm)¹³C NMR (CDCl₃, 75 MHz) δ (ppm)
Diethyl furan-2,5-dicarboxylate7.18 (s, 2H), 4.38 (q, 4H, J = 7.2 Hz), 1.37 (t, 6H, J = 7.2 Hz) rsc.orgData not available
Methyl 4-methoxyphenyl-acetate7.98 (d, 2H, J = 8.8 Hz), 6.90 (d, 2H, J = 8.8 Hz), 3.88 (s, 3H), 3.85 (s, 3H) rsc.org167.0, 163.5, 131.7, 122.6, 113.7, 55.5, 52.0 rsc.org

Multidimensional NMR Techniques in Complex System Characterization

While one-dimensional NMR is powerful, multidimensional techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unequivocally assigning proton and carbon signals, especially in complex reaction mixtures or for derivatives of this compound. These techniques reveal correlations between nuclei, providing a more comprehensive picture of the molecular connectivity.

Mass Spectrometry (MS) in Molecular Identification and Fragment Analysis

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. The exact mass of the molecular ion provides a highly accurate measure of its elemental composition. For the related compound 5-formylbenzofuran-2-carbonitrile, the exact mass is reported as 171.032028402 Da. nih.gov

Applications of LC-MS and GC-MS in Purity and Compositional Assessment

Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) allows for the separation of this compound from impurities or other components in a mixture, followed by their individual mass analysis. bldpharm.com This is particularly useful for monitoring the progress of a reaction or assessing the purity of the final product. nih.govrsc.org For example, LC-MS has been utilized in the analysis of reaction products in the synthesis of related furan compounds. researchgate.net

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy provide insights into the functional groups present in this compound and its electronic transitions.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. bldpharm.com Key absorptions would be expected for the nitrile (C≡N) and the formyl (C=O) groups. mpg.de

UV-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima are characteristic of the conjugated system of the furan ring with the formyl and nitrile substituents. researchgate.net

Table 2: Spectroscopic Data for Furan Derivatives (Note: Specific data for this compound was not available. This table shows representative data for related compounds.)

CompoundTechniqueKey Observations
CTF Th@SBA-15FT-IRAromatic C=N stretching at 1428 and 1359 cm⁻¹; Si-O-Si asymmetric modes at 1018 and 1121 cm⁻¹ mpg.de
CTF Th@SBA-15UV-Vis DRLight absorption extending to about 440 nm mpg.de

X-ray Diffraction (XRD) for Solid-State Molecular Architecture Determination

Based on a comprehensive search for scientific literature, there are currently no specific computational or theoretical studies available for the compound "this compound" that align with the detailed outline provided. Research in computational chemistry, including Density Functional Theory (DFT) analyses, molecular dynamics simulations, and reaction mechanism elucidations, has been conducted on structurally related furan derivatives such as 2-formylfuran and 5-hydroxymethylfurfural (B1680220) (HMF). However, the unique electronic influence of the nitrile group at the C2 position of the furan ring means that data from these analogues cannot be accurately extrapolated to this compound.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" that strictly adheres to the requested sections and subsections on its quantum chemical studies, molecular dynamics, and reaction mechanisms. The necessary primary research data for this specific compound does not appear to be present in the available scientific literature.

Computational Chemistry and Theoretical Investigations

In Silico Approaches for Structure-Activity Relationship (SAR) Studies

As of this writing, dedicated in silico Structure-Activity Relationship (SAR) studies focusing specifically on 5-Formylfuran-2-carbonitrile are not extensively available in peer-reviewed literature. However, the principles of computational chemistry and theoretical investigations provide a robust framework for how such studies would be conducted. These approaches are crucial for predicting the biological activity of a molecule and for guiding the synthesis of more potent and selective analogs.

In silico SAR methodologies aim to establish a correlation between the structural or physicochemical properties of a compound and its biological activity. intertek.comnih.gov These methods are broadly categorized into ligand-based and structure-based approaches.

Quantitative Structure-Activity Relationship (QSAR)

A primary ligand-based method is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govaimspress.com For this compound, a QSAR study would involve compiling a dataset of structurally related furan (B31954) derivatives with their corresponding measured biological activities against a specific target. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

The goal is to develop a mathematical model that relates these descriptors to the observed activity. intertek.comresearchgate.net Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Molecular Descriptors for this compound

The initial step in any QSAR study is the calculation of molecular descriptors. These can be classified into several categories, including physicochemical, topological, and electronic descriptors. A hypothetical set of calculated descriptors for this compound is presented below.

Descriptor TypeDescriptor NameCalculated ValueSignificance in SAR
PhysicochemicalMolecular Weight121.09 g/molRelates to the overall size of the molecule.
LogP (Octanol-Water Partition Coefficient)0.85Indicates the lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)57.8 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Molar Refractivity30.5 cm³Relates to molecular volume and polarizability, influencing ligand-receptor binding. nih.gov
TopologicalNumber of Rotatable Bonds1Measures molecular flexibility, which is important for binding to a receptor site.
Wiener Index48A distance-based index that reflects molecular branching.
ElectronicDipole Moment~5.5 DQuantifies the polarity of the molecule, which is crucial for electrostatic interactions.
HOMO-LUMO Gap~5.8 eVThe energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicates chemical reactivity and stability.

Structure-Based Approaches

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be employed. nih.gov In such a study, the 3D structure of this compound would be computationally generated and "docked" into the active site of the target protein.

This simulation would predict the preferred binding orientation and conformation of the molecule within the active site. The results can provide valuable insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the compound's activity. By understanding these interactions, modifications can be proposed to the structure of this compound to enhance its binding affinity and, consequently, its biological effect.

For example, a docking study could reveal that the formyl group is involved in a crucial hydrogen bond with an amino acid residue in the active site. This information would suggest that this functional group is essential for activity. Conversely, if the nitrile group is exposed to a hydrophobic pocket, replacing it with other lipophilic groups could be explored to improve activity.

Applications in Chemical Synthesis, Materials Science, and Sustainable Chemistry

Strategic Role as a Key Synthetic Intermediate

The reactivity of the aldehyde and nitrile groups, coupled with the inherent chemical properties of the furan (B31954) ring, makes 5-Formylfuran-2-carbonitrile a significant building block in organic synthesis. It serves as a precursor for a variety of more complex molecular structures, particularly heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.

The formyl and nitrile functionalities on the furan core of this compound are ideal starting points for the construction of various heterocyclic ring systems. The aldehyde group can readily participate in condensation reactions, while the nitrile group can be involved in cyclization processes or be transformed into other functional groups.

One of the well-established reactions of aromatic aldehydes is the Erlenmeyer-Plöchl synthesis , which is used to produce azlactones (oxazolones). This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride. patsnap.com While specific studies detailing the use of this compound in this reaction are not prevalent, the known reactivity of furan-2-carboxaldehydes suggests its potential to form the corresponding furanyl-substituted oxazolone. wiley-vch.denih.gov These oxazolone derivatives are themselves important intermediates for the synthesis of amino acids and other heterocyclic compounds. wiley-vch.de

Furthermore, the aldehyde group of this compound can react with hydrazine and its derivatives to form various nitrogen-containing heterocycles. The condensation of carbonyl compounds with hydrazines is a fundamental method for the synthesis of pyrazoles , a class of heterocyclic compounds with a wide range of biological activities. biosynth.commdpi.comumw.edu.pl The initial reaction would likely form a hydrazone, which could then undergo cyclization to yield a furan-substituted pyrazole derivative. The specific reaction conditions would determine the final structure of the heterocyclic product. umw.edu.pl

The following table summarizes the potential heterocyclic scaffolds that can be synthesized from this compound based on the known reactivity of its functional groups.

Starting Material(s)Reaction TypePotential Heterocyclic Product
This compound, Hippuric Acid, Acetic AnhydrideErlenmeyer-Plöchl reactionFuranyl-substituted Oxazolone
This compound, HydrazineCondensation/CyclizationFuranyl-substituted Pyrazole

This table is based on established chemical reactions for the functional groups present in this compound.

Beyond the synthesis of fundamental heterocyclic systems, this compound has the potential to serve as a key intermediate in the construction of more complex and advanced organic compounds. The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can be advantageous in the design of bioactive molecules. organic-chemistry.org The dual functionality of the molecule allows for sequential or one-pot multi-component reactions to build molecular complexity.

While specific, named advanced organic compounds synthesized directly from this compound are not extensively documented in publicly available literature, its utility can be inferred from the broader context of furan chemistry in drug discovery and natural product synthesis. Furan-containing compounds are present in a variety of biologically active molecules and are recognized for their diverse therapeutic potential. organic-chemistry.org

Integration into Functional Materials and Polymer Science

The rigid structure of the furan ring and the reactive handles provided by the formyl and nitrile groups make this compound an interesting candidate for the development of new polymers and functional materials. Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-based counterparts. patsnap.com

The aldehyde and nitrile groups of this compound can be chemically modified to produce a variety of monomers suitable for polymerization. For instance, the aldehyde group could be oxidized to a carboxylic acid or reduced to an alcohol, while the nitrile group could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would yield difunctional furan derivatives that can act as monomers for step-growth polymerization, leading to the formation of polyesters, polyamides, and other polymer classes.

The development of bio-based polymers from furan derivatives, particularly those derived from 5-hydroxymethylfurfural (B1680220) (HMF), is an active area of research. nih.govresearchgate.net While the direct polymerization of this compound has not been specifically reported, its conversion to suitable monomers is a chemically feasible approach to incorporate its furan-nitrile structure into polymer chains.

Currently, there is a lack of specific research in the available literature detailing the use of this compound or its direct derivatives in the development of materials for electro-optical applications such as Polymer Light-Emitting Diodes (PLEDs). The design of organic materials for such applications typically requires molecules with specific electronic properties, such as extended π-conjugation and appropriate energy levels for efficient charge injection and transport, as well as luminescence. While the furan ring is a component of some electro-active materials, the specific contribution of the 5-formyl and 2-carbonitrile substitution pattern to these properties has not been explored in the context of PLEDs.

There is no specific information available in the current literature regarding the utilization of this compound in the preparation of nanocomposite materials. The development of polymer nanocomposites often involves the dispersion of nanoscale fillers within a polymer matrix to enhance properties such as mechanical strength, thermal stability, and barrier properties. While furan-based resins and polymers have been used to create nanocomposites with various fillers like clays and graphene, the specific role of this compound as a monomer, cross-linking agent, or surface modifier in such materials has not been reported. mdpi.comresearchgate.net

Based on a thorough review of scientific literature, it is not possible to generate an article on "this compound" following the provided outline. The requested structure presumes a role for this compound as a key intermediate in the conversion of biomass-derived 5-Hydroxymethylfurfural (HMF) to value-added products like 5-Formylfuran-2-carboxylic Acid (FFCA) and Furan-2,5-dicarboxylic Acid (FDCA).

Extensive searches for this specific chemical pathway—the synthesis of this compound from HMF and its subsequent conversion to FFCA and FDCA—did not yield any supporting research findings. The established and well-documented routes for the valorization of HMF to these valuable furanic compounds proceed through different intermediates, primarily 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).

Therefore, generating content that strictly adheres to the user's outline would be scientifically inaccurate and would not reflect the current state of research in biomass valorization and green chemistry. The fundamental chemical transformations described in the requested outline are not supported by the available scientific data.

Research on Biological and Pharmaceutical Applications of Derivatives

Exploration of Bioactivity Profiles of Furan-Containing Compounds

The inherent structure of the furan (B31954) ring contributes to the diverse biological activities observed in its derivatives. nih.gov These compounds are known to interact with various biological systems, leading to a range of therapeutic effects. mdpi.com

Anti-Inflammatory Efficacy and Mechanism Studies

Furan derivatives have demonstrated notable anti-inflammatory properties through various mechanisms. nih.gov Studies have shown that these compounds can suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and reactive oxygen species (O₂⁻). nih.gov For instance, certain benzofuran (B130515) derivatives have been found to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. nih.gov One such derivative, ailanthoidol, was identified as a potent anti-inflammatory agent, inhibiting NO production at a concentration of 10 µM. nih.gov

The anti-inflammatory action of some furan derivatives is linked to their ability to modulate signaling pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.govdovepress.com Some synthesized furan derivatives have shown potential to serve as structural templates for developing new anti-inflammatory drugs. nih.gov The hydrazide moiety in some furan-containing compounds provides a hydrogen bonding domain essential for interacting with amino acid residues, which is a key factor in their potential as potent anti-inflammatory agents. mdpi.com

Table 1: Anti-inflammatory Activity of Select Furan Derivatives

Compound/Derivative Model System Key Findings Reference
Ailanthoidol LPS-stimulated RAW 264.7 macrophages Potent inhibition of nitric oxide (NO) production at 10 µM. nih.gov
Hydrazide-hydrazone derivatives of furan Carrageenan-induced rat paw edema Demonstrated noteworthy anti-inflammatory properties. ijabbr.com
Furan-containing amides Not specified Showed very promising anti-inflammatory activity. mdpi.com

Assessment of Antimicrobial and Antioxidant Activities

Furan derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. utripoli.edu.lyijabbr.com The antimicrobial action of these compounds often involves the selective inhibition of microbial growth and the modification of essential enzymes. dovepress.comresearchgate.net For example, 2,4-disubstituted furan derivatives have shown superior antibacterial activity against Escherichia coli and Proteus vulgaris. ijabbr.com Similarly, a novel ARY furan derivative demonstrated significant action against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. ijabbr.com

The antioxidant properties of furan derivatives are closely linked to their anti-inflammatory effects. dovepress.com The furan ring's ability to transfer electrons to or form adducts with peroxyl radicals is a key mechanism behind their antioxidant activity. dovepress.com This radical scavenging ability helps to mitigate oxidative stress, which is implicated in inflammatory processes. dovepress.com Some furan derivatives have shown potent antioxidant activity by scavenging DPPH free radicals and inhibiting lipid peroxidation. utripoli.edu.lynih.gov For example, a furan derivative with a 2,3-dihydroxyphenyl ring at the fifth position was a potent antioxidant, effectively quenching superoxide (B77818) anions and scavenging DPPH radicals. utripoli.edu.ly

Table 2: Antimicrobial and Antioxidant Activity of Select Furan Derivatives

Compound/Derivative Activity Key Findings Reference
2,4-disubstituted furan derivatives Antibacterial Superior activity against Escherichia coli and Proteus vulgaris. ijabbr.com
ARY furan derivative Antibacterial Significant action against Escherichia coli and Staphylococcus aureus. ijabbr.com
Furan derivative with 2,3-dihydroxyphenyl ring Antioxidant Potent quencher of superoxide anions and scavenger of DPPH radicals. utripoli.edu.ly
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3c) Antioxidant Most potent antioxidant in a series with an IC₅₀ of 0.6 mg/ml in DPPH scavenging assay. nih.gov

Investigation of Cytotoxic and Antitumor Properties (e.g., VEGFR-2 Inhibition)

The cytotoxic and antitumor potential of furan derivatives has been a significant area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. nih.gov Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial player in tumor angiogenesis, making it an attractive target for anticancer therapies. nih.govnih.gov

Several novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov In vitro studies have shown that some of these compounds exhibit highly potent, dose-related inhibition of VEGFR-2 kinase, with IC₅₀ values in the nanomolar range. nih.gov For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives displayed IC₅₀ values as low as 21 nM. nih.gov These compounds have also been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and demonstrate potent anticancer activity in animal models. nih.gov

Furthermore, furan-based chalcones and other derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Some furan-quinoline coupled 1,2,4-triazole (B32235) derivatives have exhibited potent cytotoxic activity against melanoma and breast cancer cell lines. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Table 3: Cytotoxic and VEGFR-2 Inhibitory Activity of Select Furan Derivatives | Compound/Derivative | Target/Cell Line | Activity | Key Findings | Reference | | --- | --- | --- | --- | | Thieno[2,3-d]pyrimidine derivatives (21b, 21c, 21e) | VEGFR-2 kinase | Inhibition | IC₅₀ values of 33.4, 47.0, and 21 nM, respectively. | nih.gov | | Furo[2,3-d]pyrimidine derivative (15b) | HUVEC proliferation | Inhibition | 99.5% inhibition at 10 µM concentration. | nih.gov | | Thiazolidine-2,4-diones with furan rings (5g, 4g) | VEGFR-2 | Inhibition | IC₅₀ values of 0.080 and 0.083 μM, respectively, comparable to sorafenib. | rsc.org | | Furan C-2 quinoline (B57606) coupled 1,2,4-triazoles (7a, 7b, 7k) | A375 melanoma cells | Cytotoxicity | Potent activity with IC₅₀ values of 2.9, 4.0, and 5.1 µg/ml, respectively. | openmedicinalchemistryjournal.com | | Benzofuran derivatives (1c, 1e, 2d, 3a, 3d) | Various cancer cell lines | Cytotoxicity | Displayed the highest cytotoxicity toward cancer cell lines in a synthesized series. | nih.gov |

Medicinal Chemistry Approaches to Drug Discovery

The versatility of the furan scaffold allows for its use as a basis for the rational design and synthesis of novel therapeutic agents. ijabbr.com Medicinal chemists employ various strategies to optimize the biological activity of furan-containing compounds.

Rational Design and Synthesis of Novel Furan-Based Lead Compounds

Rational drug design, particularly through molecular hybridization, is a key strategy in developing new furan-based drugs. mdpi.com This approach involves integrating pharmacophoric elements from different active molecules into a single structure to enhance therapeutic efficacy and selectivity. mdpi.com For example, new hybrid molecules have been created by combining furan with other heterocyclic compounds like pyrrolidine (B122466) and piperidine. mdpi.com

The synthesis of novel furan derivatives often starts from readily available precursors. researchgate.net For instance, a variety of heterocyclic compounds with anti-inflammatory activity have been prepared from novel furanone derivatives. tandfonline.com The synthesis of furan-based chalcones is another area of active research, with these compounds showing potential as antitubercular agents. tandfonline.com The ability to systematically modify the furan scaffold allows for the creation of diverse libraries of compounds for biological screening. ijabbr.comresearchgate.net

In-depth Structure-Activity Relationship (SAR) Analyses

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of furan derivatives influences their biological activity. ijabbr.commdpi.com By systematically modifying the structure of these compounds and evaluating their effects, researchers can identify key structural features responsible for their potency and selectivity. ijabbr.com

For example, SAR analyses of furan-based chalcones as urease inhibitors revealed that compounds containing chloro and carboxyl groups were more active than those with nitro and bromo groups. researchgate.net In another study on furan-ring fused chalcones as antiproliferative agents, the attachment of a furan moiety to the A-ring of chalcone (B49325) enhanced its activity more than twofold compared to the parent compound. nih.gov

SAR studies have also been instrumental in the development of potent VEGFR-2 inhibitors. nih.gov The design of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives was guided by SAR studies of known type II VEGFR-2 inhibitors. nih.gov These analyses help in optimizing the pharmacokinetic and pharmacodynamic properties of furan-containing compounds to improve their efficacy and safety as potential therapeutic agents. ijabbr.com

Table 4: Chemical Compounds Mentioned

Compound Name
5-Formylfuran-2-carbonitrile
Ailanthoidol
Nitric oxide
Prostaglandin E2
Ketoprofen
Escherichia coli
Proteus vulgaris
Staphylococcus aureus
Candida albicans
Trichoderma harzianum
Fusarium species
Sorafenib
Pyrrolidine
Piperidine
Furanone
Chalcone

Preclinical Assessment of Pharmacokinetic and Pharmacodynamic Properties

The preclinical evaluation of derivatives of this compound is a critical phase in drug discovery, aimed at characterizing their behavior in biological systems. This assessment encompasses the study of both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). While specific preclinical data for this compound is not extensively available in public literature, the evaluation of structurally related furan derivatives provides a clear framework for the anticipated assessments. Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities and potential for metabolic optimization. numberanalytics.comijabbr.comwisdomlib.org

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for establishing a compound's potential for efficacy and safety. In silico, in vitro, and in vivo models are employed to predict and measure these characteristics.

For instance, computational tools are often used for early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A study on furan-1,3,4-oxadiazole derivatives highlighted their good predicted gastrointestinal absorption and water solubility. mdpi.com Another computational study using the pkCSM tool predicted the pharmacokinetic properties of various compounds, including the structurally similar 5-(hydroxymethyl) furan-2-carbaldehyde. ugm.ac.id Such predictions, while preliminary, are instrumental in guiding the selection and modification of lead compounds.

The presence of the furan ring can influence the metabolic stability and absorption of drug candidates across biological membranes. numberanalytics.comresearchgate.net However, the furan moiety can also undergo cytochrome P450-catalyzed oxidation, potentially leading to the formation of reactive metabolites. nih.gov Therefore, a thorough preclinical assessment involves identifying metabolic pathways and potential reactive intermediates.

Below is an interactive data table illustrating the types of pharmacokinetic parameters that are typically evaluated in preclinical studies, using predicted data for the related compound 5-(hydroxymethyl) furan-2-carbaldehyde as an example. ugm.ac.id

Pharmacokinetic ParameterPredicted ValueDescription
Absorption
Water Solubility (LogS)-1.583Predicts the solubility of the compound in water. A higher value indicates better solubility.
Caco-2 Permeability (logPapp)0.499Predicts the permeability of the compound across the human intestinal cell line Caco-2, an indicator of intestinal absorption.
Intestinal Absorption (Human)87.57%The predicted percentage of the compound absorbed from the human intestine.
Distribution
VDss (human) (log L/kg)-0.223The predicted steady-state volume of distribution in humans, indicating how extensively the drug distributes into body tissues.
Fraction Unbound (human)0.306The fraction of the drug that is not bound to plasma proteins and is therefore pharmacologically active.
BBB Permeability (logBB)-0.993Predicts the ability of the compound to cross the blood-brain barrier. A value > 0.3 indicates ready penetration.
Metabolism
CYP2D6 substrateNoPredicts whether the compound is a substrate for the cytochrome P450 2D6 enzyme.
CYP3A4 substrateYesPredicts whether the compound is a substrate for the cytochrome P450 3A4 enzyme.
Excretion
Total Clearance (log ml/min/kg)0.177Predicts the total clearance of the drug from the body.
Renal OCT2 substrateNoPredicts whether the compound is a substrate for the Organic Cation Transporter 2 in the kidneys.

This data is for the related compound 5-(hydroxymethyl) furan-2-carbaldehyde and is intended to be illustrative of a preclinical pharmacokinetic assessment. ugm.ac.id

Pharmacodynamic Profile

Pharmacodynamic studies aim to understand the mechanism of action of a drug candidate and its effects on the intended biological target. This involves in vitro assays to determine potency and selectivity, as well as in vivo models to confirm the desired pharmacological effect.

Research on derivatives of 5-formylfuran-2-carboxylic acid (FFCA), a compound structurally related to this compound, has provided insights into potential pharmacodynamic activities. For example, in vitro studies have shown that FFCA can induce apoptosis (programmed cell death) in cancer cells. This suggests that derivatives of this compound could be investigated for their potential as anticancer agents, with a mechanism of action involving the modulation of cell cycle regulation and apoptotic pathways.

Furthermore, FFCA has demonstrated antioxidant properties by scavenging free radicals. This activity is crucial for mitigating oxidative stress, which is implicated in various diseases. The antioxidant capacity is often quantified using assays such as DPPH and ABTS radical scavenging.

The table below summarizes some of the reported pharmacodynamic findings for the related compound 5-formylfuran-2-carboxylic acid (FFCA).

Pharmacodynamic EffectTarget/AssayKey Finding
Anticancer Activity Cancer Cell LinesInduces apoptosis.
Antioxidant Activity DPPH Radical ScavengingExhibits free radical scavenging ability.
ABTS Radical ScavengingShows capacity to neutralize ABTS radicals.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Efficient Synthetic Methodologies

The synthesis of furan (B31954) derivatives, including the precursors to 5-Formylfuran-2-carbonitrile, is undergoing a paradigm shift towards greener and more efficient processes. mdpi.com Traditionally, the production of related compounds like 5-formylfuran-2-carboxylic acid (FFCA) often involved harsh reaction conditions and the use of toxic oxidants. rsc.org Emerging research focuses on overcoming these limitations.

Advancement of Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is at the heart of converting biomass-derived platform molecules like HMF into valuable derivatives such as this compound and its precursors. mdpi.com Research is intensely focused on designing highly selective and efficient catalysts that can operate under sustainable conditions.

Advancements are being made across various classes of catalysts:

Noble Metal Catalysts: Gold (Au), Palladium (Pd), and Ruthenium (Ru) nanoparticles, often supported on materials like ceria (CeO₂), hydroxyapatite (B223615) (HAP), or carbon nanotubes, continue to be explored for their high activity in the aerobic oxidation of HMF. researchgate.netresearchgate.netmdpi.com Strategies to improve their performance and reduce cost include the formation of bimetallic or alloy nanoparticles (e.g., Au-Pd) which can create synergistic effects, enhancing both reactivity and selectivity. mdpi.comresearchgate.net

Non-Noble Metal Catalysts: To improve cost-effectiveness and sustainability, significant efforts are directed towards developing catalysts based on abundant, non-precious metals such as Cobalt (Co), Copper (Cu), and Manganese (Mn). mdpi.comnih.gov These catalysts have shown promise in achieving high yields of oxidation products and offer advantages in scalability. nih.gov For example, cobalt-based metal-organic frameworks (MOFs) have been effectively used for the selective oxidation of HMF. nih.gov

Biocatalysts: The use of enzymes and whole-cell biocatalysts offers a green alternative for producing furan derivatives. researchgate.netmdpi.com Systems employing enzymes like HMF oxidases or whole cells such as Gluconobacter oxydans can catalyze the oxidation of HMF intermediates with high specificity under mild conditions. researchgate.net Chemo-enzymatic cascades, which combine a chemical catalyst for one step and a biocatalyst for another, are being developed to leverage the strengths of both systems, achieving high conversion and selectivity. mdpi.commdpi.com

Electrocatalysts: Electrochemical routes are benefiting from the development of novel catalyst materials. Non-metallic catalysts, such as polyaniline supported on carbon paper (PANI/CP), have been successfully used for the selective oxidation of HMF to FFCA, achieving high selectivity and demonstrating the potential of economical materials in electrosynthesis. rsc.org

Table 1: Selected Advanced Catalytic Systems for the Synthesis of 5-Formylfuran-2-carboxylic Acid (FFCA)

Catalyst SystemSubstrateOxidantKey Reaction ConditionsYield/Selectivity of FFCACitation
Au/HAP (Gold on Hydroxyapatite)HMF-acetalO₂ (0.5 MPa)373 K, 2 hours (in water)94% yield (of FFCA-acetal) researchgate.net
PANI/CP (Polyaniline on Carbon Paper)HMFH₂O (Electrochemical)Alkaline media, room temperature76% selectivity rsc.org
Gluconobacter oxydans DSM 50049 (Whole cell)FFCA-pH 5, 30 °C100% conversion to FDCA researchgate.net
TEMPO/laccase + P. putida KT2440HMF-50 hoursIntermediate product, subsequently 100% selectivity to FDCA mdpi.commdpi.com
Ru/CNT (Ruthenium on Carbon Nanotubes)FFCAH₂O (Electrochemical)0.95 V (vs. Ag/AgCl), neutral mediumHigh reaction rate (167 mol·molRu⁻¹·h⁻¹) mdpi.com

Synergistic Integration of Experimental and Computational Research

The integration of computational modeling with experimental work is accelerating the pace of innovation in furan chemistry. chemistryviews.orgrsc.org This synergy provides deeper mechanistic insights and enables the rational design of catalysts and processes.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in several areas:

Understanding Reaction Mechanisms: Computational studies have been used to investigate complex reaction networks, such as the formation of humins, which are undesirable polymeric byproducts from HMF. rsc.org By clarifying the mechanism of humin formation, researchers can devise strategies, like acetal (B89532) protection, to suppress these side reactions. researchgate.netrsc.org

Rational Catalyst Design: Theoretical calculations help predict the catalytic activity of different materials. For example, DFT studies have revealed that the oxidation of HMF is highly dependent on the specific crystal structure of manganese oxide (MnO₂) catalysts, allowing researchers to select the most promising structures for synthesis and testing. researchgate.net This approach helps in identifying the nature of active sites and understanding the synergistic effects in bimetallic catalysts. researchgate.net

Predicting Reaction Pathways: By mapping the energy profiles of potential reaction pathways, computational chemistry can explain observed product selectivities. researchgate.net For instance, simulations can reveal the energy barriers for the oxidation of different functional groups on the HMF molecule, guiding the development of catalysts that favor a specific reaction route. researchgate.net

This combined approach, where experimental results validate computational predictions and computational insights guide experimental design, is crucial for overcoming key challenges in catalysis and reaction engineering. chemistryviews.org

Broadening of Applications in Bio-Related Fields and Advanced Technologies

The unique bifunctional structure of this compound, featuring both an aldehyde and a nitrile group on a bio-derived furan core, makes it a highly promising building block for a range of applications. cymitquimica.com

Bio-based Polymers: The most significant application area for furan derivatives is in the production of sustainable polymers. mdpi.comrsc.org Its precursor, FFCA, is an intermediate in the synthesis of 2,5-furandicarboxylic acid (FDCA), a key monomer for producing poly(ethylene 2,5-furandicarboxylate) (PEF). researchgate.netmdpi.com PEF is positioned as a bio-based alternative to the petroleum-derived plastic PET. rsc.org The nitrile and aldehyde groups of this compound can be converted into various other functionalities, such as amines and carboxylic acids, thereby expanding the library of furan-based monomers for creating novel polyamides, polyesters, and other polymers with unique properties.

Medicinal Chemistry and Pharmaceuticals: The furan nucleus is a common scaffold in many biologically active compounds. The carboxylic acid analogue, FFCA, has been investigated as a starting material for synthesizing inhibitors of HIV-1 integrase and the Epidermal Growth Factor Receptor (EGFR), which is implicated in certain cancers. The distinct reactivity of the nitrile group in this compound provides alternative synthetic pathways for creating new heterocyclic compounds with potential therapeutic activities. cymitquimica.com

Advanced Materials: Furan-based compounds with extended π-conjugated systems have potential applications in materials science, particularly in optoelectronics. The combination of the electron-withdrawing nitrile and aldehyde groups with the aromatic furan ring in this compound imparts specific electronic properties that could be exploited in the design of functional organic materials.

Table of Mentioned Compounds

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.